

# An In-depth Technical Guide to N-Methylbutylamine (CAS 110-68-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methylbutylamine** (CAS 110-68-9), a secondary aliphatic amine. It details the compound's chemical and physical properties, spectroscopic data, synthesis protocols, applications, and toxicological information. The guide is intended to serve as a foundational resource for professionals in research and development.

# **Core Properties and Data**

**N-Methylbutylamine** is a colorless to water-white liquid known for its ammonia-like odor.[1][2] It is a versatile chemical intermediate used in the synthesis of various organic compounds.[1][3] [4]

Table 1: Physical and Chemical Properties of N-Methylbutylamine



Property	Value	Source(s)	
CAS Number	110-68-9	[1]	
Molecular Formula	C5H13N	[1][5]	
Molecular Weight	87.16 g/mol	[1]	
Appearance	Water-white liquid with an ammonia-like odor	[1][2]	
Density	0.74 g/cm³ at 20°C		
Boiling Point	90-92 °C at 1013 hPa	[6]	
Melting Point	-75 °C		
Flash Point	-4 °C (closed cup)		
Solubility	Soluble in water, ethanol, and acetone	[3][5]	
Vapor Pressure	64.07 hPa at 20°C	[7]	
Refractive Index (n20/D)	1.3995	[8]	

Table 2: Spectroscopic Data Summary for N-Methylbutylamine

Spectroscopic Method	Key Data Points	Source(s)	
Mass Spec. (GC-MS)	Molecular Ion (M+): m/z 87. Top Peak: m/z 44.	[1][9]	
¹H NMR	Spectra available for review.	[1][10]	
<sup>13</sup> C NMR	Spectra available for review.	[11][12]	
Infrared (IR)	Spectra available for review.	[1]	

## **Synthesis of N-Methylbutylamine**

**N-Methylbutylamine** is commonly synthesized via reductive amination. This method involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an

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imine intermediate, which is then reduced to the target amine.[13][14] This approach is favored for its control over alkylation and is widely used in both laboratory and industrial settings.[14]

This protocol outlines a common laboratory-scale synthesis of **N-Methylbutylamine**.

#### Materials:

- Butanal
- Methylamine (e.g., as a solution in THF or water)
- Reducing agent (e.g., Sodium borohydride NaBH<sub>4</sub>)[15]
- Anhydrous solvent (e.g., Methanol, Ethanol)
- Acid for pH adjustment (e.g., Acetic acid)
- Drying agent (e.g., Anhydrous magnesium sulfate)
- Standard laboratory glassware for reaction, workup, and distillation

#### Procedure:

- Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve butanal (1 equivalent) in the chosen anhydrous solvent. Cool the solution in an ice bath.
- Slowly add methylamine (1.1 equivalents) to the cooled solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by techniques like TLC or GC.
- Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. Cautiously add the reducing agent, sodium borohydride (1.5 equivalents), portion-wise to control the exothermic reaction and hydrogen gas evolution.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

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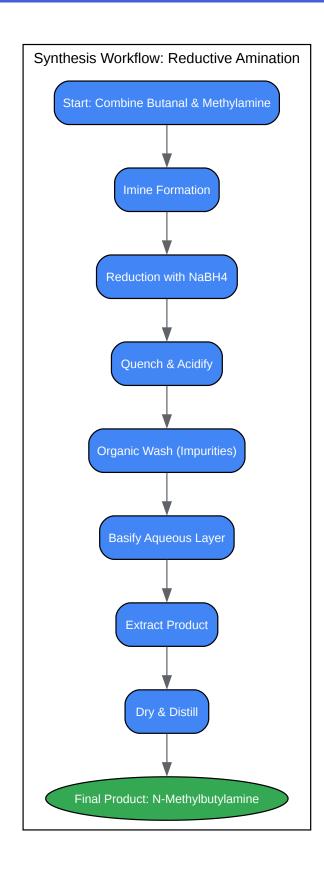




- Quenching and Workup: Carefully quench the reaction by the slow addition of water to decompose any excess reducing agent. Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of ~2.
- Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove any unreacted aldehyde and other non-basic impurities.
- Basify the aqueous layer by adding a strong base (e.g., 6M NaOH) until the pH is >12.
- Extraction and Purification: Extract the product from the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
- Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
- The crude N-Methylbutylamine can be purified by fractional distillation to yield the final product.

Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas.





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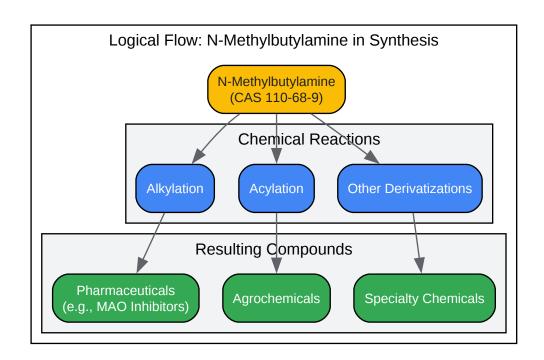
Synthesis Workflow Diagram



## **Applications in Research and Drug Development**

**N-Methylbutylamine** serves as a crucial building block in organic synthesis and has notable applications in the pharmaceutical industry.[4][16]

- Pharmaceutical Intermediate: It is a key precursor in the synthesis of various pharmaceutical compounds.[4] For instance, derivatives of N-methylalkylamines are being investigated for their inhibitory effects on enzymes like monoamine oxidase (MAO), which is relevant for the development of new psychotropic and antidepressant drugs.[17]
- Organic Synthesis: The compound is utilized as a building block for creating more complex organic molecules due to the reactivity of its secondary amine group.[4][5]
- Corrosion Inhibitors and Surfactants: Research has explored its potential use in the production of corrosion inhibitors and surfactants.[16]



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Role as a Chemical Intermediate

## **Toxicology and Safety Information**



**N-Methylbutylamine** is classified as a hazardous substance. It is a highly flammable, corrosive liquid that can cause severe skin and eye burns.[18][19] Inhalation may lead to respiratory tract irritation, and ingestion is harmful.[3][18]

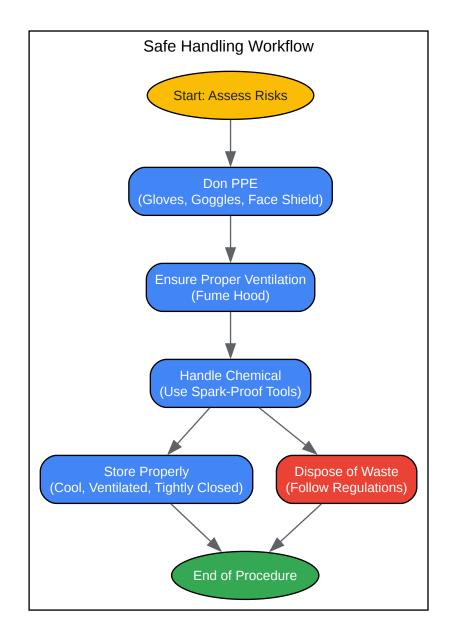
Table 3: Toxicological Data for N-Methylbutylamine

<b>Toxicity Metric</b>	Value	Species	Source(s)
LD50 (Oral)	420 mg/kg	Rat	[18]
LD50 (Dermal)	932 mg/kg	Rabbit	[3]
LD50 (Dermal)	1260 μL/kg	Rabbit	[18]
LC50 (Inhalation)	2,000 ppm/4h (LCLo)	Rat	[1]

#### Handling and Storage:

- Store in a cool, well-ventilated area away from sources of ignition.[19]
- Use spark-proof tools and explosion-proof equipment.[18]
- Ground and bond containers during material transfer.[18][19]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-resistant goggles, and a face shield.[19]
- Facilities should be equipped with an eyewash station and a safety shower.[18]
- The compound is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[18][19]





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Safe Handling Workflow

# **Analytical Methods**

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a standard technique for the analysis of **N-Methylbutylamine**.

Objective: To determine the purity of a synthesized **N-Methylbutylamine** sample.

Instrumentation and Materials:



- · Gas Chromatograph with FID (GC-FID).
- Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).[20]
- N-Methylbutylamine sample.
- High-purity solvent for dilution (e.g., Methanol or Dichloromethane).
- Carrier gas (e.g., Helium or Nitrogen).[20]
- Microsyringe for sample injection.

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the **N-Methylbutylamine** sample in the chosen solvent (e.g., 1 μL of sample in 1 mL of solvent).
- Instrument Setup (Example Conditions):
  - Injector Temperature: 175-250°C.[20][21]
  - Detector Temperature: 250°C.
  - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 150°C at a rate of 10°C/min.
  - Carrier Gas Flow Rate: 1-2 mL/min.[21]
  - Injection Volume: 1 μL.
- Analysis: Inject the prepared sample into the GC.
- Data Acquisition: Record the chromatogram. The retention time of the N-Methylbutylamine peak will be characteristic under the specified conditions.
- Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the N-Methylbutylamine sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.



This guide provides essential technical information for professionals working with **N-Methylbutylamine**. Adherence to safety protocols is critical when handling this chemical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylbutylamine (CAS 110-68-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094570#n-methylbutylamine-cas-number-110-68-9]

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